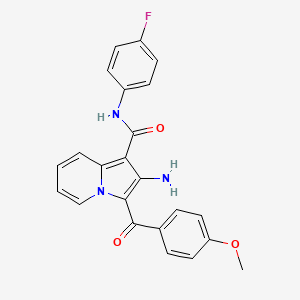

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure suggests that this compound may exhibit unique pharmacological properties.

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-30-17-11-5-14(6-12-17)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-16-9-7-15(24)8-10-16/h2-13H,25H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXIRMBGEGUMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Fluorophenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Addition of the Methoxybenzoyl Group: This step might involve acylation reactions using methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The fluorophenyl and methoxybenzoyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

Signal Transduction Modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

2-amino-N-(4-fluorophenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure with a hydroxy group instead of methoxy.

Uniqueness

The presence of the fluorine atom and methoxy group in 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.

Biological Activity

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure with various functional groups that contribute to its biological activity. The presence of a fluorine atom and methoxy group is significant in modulating its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O2 |

| Molecular Weight | 341.36 g/mol |

| CAS Number | [Not available] |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays conducted on various cancer cell lines have shown promising results:

- Cell Lines Tested : The compound was evaluated against a panel of human tumor cell lines, including breast (MDA-MB-468), prostate (DU-145), and lung cancer (HOP-62).

- Inhibition Rates : The compound displayed an average growth inhibition rate (GI50) of approximately 15.72 μM across tested lines, indicating its potential as a cytotoxic agent.

The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Fluorine Substitution : The fluorine atom enhances metabolic stability and may improve binding affinity to biological targets.

- Methoxy Group : The methoxy group is believed to influence lipophilicity, enhancing cellular uptake.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Lung Cancer Cells : In a study involving HOP-62 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value indicating potent activity.

- Breast Cancer Evaluation : In MDA-MB-468 breast cancer cells, the compound demonstrated a dose-dependent response, showing effective growth inhibition at concentrations as low as 10 μM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.